

Methyl 6-methoxynicotinate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 6-methoxynicotinate**

Cat. No.: **B1296975**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 6-Methoxynicotinate**

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for **methyl 6-methoxynicotinate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identity and Structure

Methyl 6-methoxynicotinate, also known by its IUPAC name methyl 6-methoxypyridine-3-carboxylate, is a pyridine derivative. Its structure consists of a pyridine ring substituted with a methoxy group at the 6-position and a methyl ester group at the 3-position.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value	Reference
IUPAC Name	methyl 6-methoxypyridine-3-carboxylate	[1]
Synonyms	Methyl 6-methoxynicotinate, 6-Methoxynicotinic acid methyl ester	[1]
CAS Number	26218-80-4	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
SMILES	COC(=O)C1=CN=C(OC)C=C1	

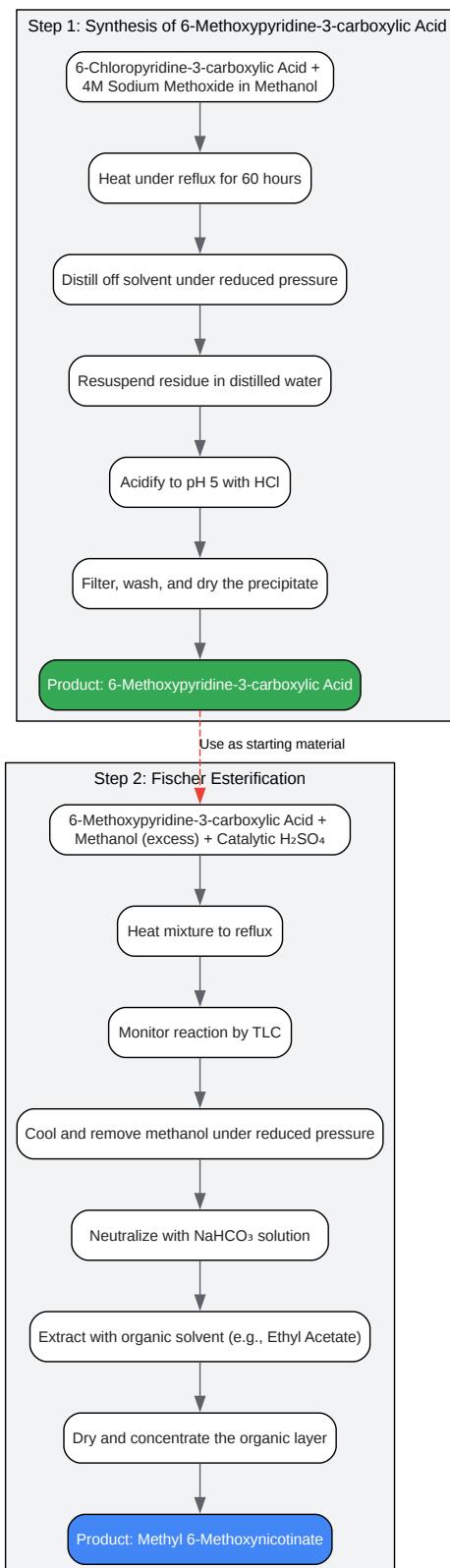
| InChIKey | OVLDWZNVBDRZNN-UHFFFAOYSA-N |[\[1\]](#) |

Physicochemical Properties

Experimental data on the physical properties of **methyl 6-methoxynicotinate** are limited in publicly available literature. The following table summarizes computed data and any available experimental values.

Table 2: Physicochemical Properties

Property	Value	Reference / Note
XLogP3	1.1	Computed by PubChem[1]
Hydrogen Bond Donor Count	0	Computed by PubChem[1]
Hydrogen Bond Acceptor Count	4	Computed by PubChem[1]
Rotatable Bond Count	3	Computed by PubChem[1]
Exact Mass	167.058243149 Da	Computed by PubChem[1]
Monoisotopic Mass	167.058243149 Da	Computed by PubChem[1]
Topological Polar Surface Area	48.4 Å ²	Computed by PubChem[1]
Heavy Atom Count	12	Computed by PubChem[1]


| Kovats Retention Index | 1582.8 (Semi-standard non-polar) | Experimental value from NIST Mass Spectrometry Data Center[1] |

Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of **methyl 6-methoxynicotinate** is not readily available. However, a plausible two-step synthetic route can be proposed based on established chemical reactions for similar compounds. This involves the synthesis of the precursor, 6-methoxypyridine-3-carboxylic acid, followed by its esterification.

Proposed Synthetic Workflow

The overall workflow involves a nucleophilic substitution to create the methoxy-substituted acid, followed by a Fischer esterification to yield the final product.

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **Methyl 6-Methoxynicotinate**.

Experimental Protocol: Step 1 - Synthesis of 6-Methoxypyridine-3-carboxylic Acid

This protocol is adapted from a known procedure for the synthesis of the precursor acid[2].

- Reaction Setup: Suspend 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc).
- Addition of Base: To the suspension, add 4 M methanolic sodium methylate solution (40 cc).
- Reflux: Heat the mixture under reflux for 60 hours.
- Work-up:
 - Distill off the solvent under reduced pressure.
 - Take up the resulting residue in distilled water (100 cc).
 - Acidify the mixture to pH 5 with a concentrated aqueous solution of hydrochloric acid.
- Isolation: Separate the resulting precipitate by filtration, wash it with distilled water (5 x 10 cc), and dry it in the air to yield 6-methoxypyridine-3-carboxylic acid.

Experimental Protocol: Step 2 - Fischer Esterification to Methyl 6-Methoxynicotinate

This protocol is a generalized Fischer esterification method, which is a standard procedure for converting carboxylic acids to methyl esters.

- Reaction Setup: In a round-bottom flask, dissolve the 6-methoxypyridine-3-carboxylic acid (product from Step 1) in an excess of methanol.
- Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
- Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Work-up:

- Once the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extraction and Isolation:
 - Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).
 - Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
 - Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude **methyl 6-methoxynicotinate**.
- Purification: Further purification can be achieved by column chromatography or vacuum distillation if necessary.

Biological Activity and Signaling Pathways

Based on a comprehensive search of scientific literature, there is currently no specific information available regarding the biological activity or any associated signaling pathways for **methyl 6-methoxynicotinate**. This compound is primarily available as a building block for chemical synthesis, and its biological effects have not been widely studied or reported. Therefore, no signaling pathway diagrams can be provided.

Safety and Handling

According to the aggregated GHS information, **methyl 6-methoxynicotinate** is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)^[1]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-methoxypyridine-3-carboxylate | C8H9NO3 | CID 586039 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Methyl 6-methoxynicotinate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296975#methyl-6-methoxynicotinate-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

